2-Methyl-3-phenylpropanoic acid CAS number and properties
2-Methyl-3-phenylpropanoic acid CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methyl-3-phenylpropanoic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly the interaction of its (S)-enantiomer with the metalloprotease thermolysin.
Core Properties and Identification
2-Methyl-3-phenylpropanoic acid, also known as α-methylhydrocinnamic acid, is a carboxylic acid featuring a phenyl group attached to the third carbon and a methyl group at the second carbon position. It exists as a racemic mixture and as individual enantiomers.
Table 1: Chemical and Physical Properties of 2-Methyl-3-phenylpropanoic Acid
| Property | Value | Source |
| CAS Number | ||
| Racemic | 1009-67-2 | [1] |
| (S)-enantiomer | 14367-54-5 | [2] |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| IUPAC Name | 2-Methyl-3-phenylpropanoic acid | |
| Synonyms | α-Methylhydrocinnamic acid, 2-Benzylpropionic acid | |
| Computed Properties | ||
| XLogP3 | 2.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 164.083729621 | [3] |
| Monoisotopic Mass | 164.083729621 | [3] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Synthesis Protocol: Malonic Ester Synthesis
A common and effective method for the synthesis of 2-Methyl-3-phenylpropanoic acid is the malonic ester synthesis. This multi-step process allows for the controlled formation of the carbon skeleton.
Detailed Methodology:
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Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to form a resonance-stabilized enolate.
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First Alkylation: The enolate acts as a nucleophile and reacts with benzyl chloride in an SN2 reaction to form diethyl 2-benzylmalonate.
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Second Deprotonation and Alkylation: The resulting alkylated malonic ester is treated again with sodium ethoxide to form another enolate, which is then reacted with methyl iodide to introduce the methyl group, yielding diethyl 2-benzyl-2-methylmalonate.
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Hydrolysis and Decarboxylation: The dialkylated malonic ester is hydrolyzed using an aqueous acid solution (e.g., H₃O⁺) and heated. This process converts the ester groups into carboxylic acids and subsequently leads to the decarboxylation of one of the carboxyl groups, yielding the final product, 2-Methyl-3-phenylpropanoic acid.
Analytical Protocols
Accurate analysis of 2-Methyl-3-phenylpropanoic acid is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and spectroscopic methods are commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of 2-Methyl-3-phenylpropanoic acid. A general workflow for HPLC analysis is depicted below.
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the solution through a 0.45 µm filter to remove any particulate matter.
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Chromatographic Conditions:
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly employed. The exact ratio can be optimized to achieve the best separation.
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210-220 nm).
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Data Analysis: The retention time of the peak corresponding to 2-Methyl-3-phenylpropanoic acid is used for identification. The area under the peak is integrated and compared to a calibration curve generated from standards of known concentrations for quantification.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals include those for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.
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¹³C NMR: Shows the different carbon environments within the molecule.
Infrared (IR) Spectroscopy:
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Characteristic absorption bands for the carboxylic acid O-H stretch (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (a strong peak around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule will be observed.
Mass Spectrometry (MS):
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Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
Biological Significance: Interaction with Thermolysin
The (S)-enantiomer of 2-Methyl-3-phenylpropanoic acid has been identified as a ligand for thermolysin, a thermostable neutral metalloproteinase. This interaction is of interest to researchers in enzymology and protease research.
The carboxylate group of (S)-2-Methyl-3-phenylpropanoic acid is believed to coordinate with the zinc ion (Zn²⁺) in the active site of thermolysin. This zinc ion is essential for the catalytic activity of the enzyme and is itself coordinated by three histidine residues (His142, His146) and a glutamate (B1630785) residue (Glu166). The phenyl and methyl groups of the ligand likely interact with hydrophobic pockets within the enzyme's active site cleft, contributing to the binding affinity. This inhibitory interaction serves as a model for the design of more potent and selective metalloprotease inhibitors.
Conclusion
2-Methyl-3-phenylpropanoic acid is a compound of significant interest due to its utility as a synthetic intermediate and the biological activity of its enantiomers. The detailed protocols and data presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this valuable molecule in drug discovery and development.
